
2-Isopropylazetidine hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylazetidine hemioxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylazetidine hemioxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-substituted amino alcohols with suitable leaving groups. The reaction is often carried out in the presence of a base, such as potassium carbonate, in a polar solvent like ethanol. The cyclization reaction can be followed by the addition of oxalic acid to form the hemioxalate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylazetidine hemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Isopropylazetidine hemioxalate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Isopropylazetidine hemioxalate involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Azetidinone: A β-lactam compound known for its use in antibiotics like penicillins and cephalosporins.
2-Methylazetidine: Another azetidine derivative with different substituents, affecting its reactivity and applications.
2-Ethylazetidine: Similar to 2-Isopropylazetidine but with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Isopropylazetidine hemioxalate is unique due to its specific substituent (isopropyl group) and the presence of the hemioxalate salt. These features influence its solubility, stability, and reactivity, making it suitable for particular applications that other azetidine derivatives may not be able to fulfill.
Biologische Aktivität
Overview of 2-Isopropylazetidine Hemioxalate
Chemical Structure and Properties
this compound is a derivative of azetidine, a saturated five-membered nitrogen-containing heterocycle. The compound features an isopropyl group attached to the azetidine ring and is combined with oxalic acid to form a hemioxalate salt. This structural configuration can influence its solubility, stability, and biological activity.
Antimicrobial Properties
Research indicates that azetidine derivatives often exhibit significant antimicrobial activity. Compounds similar to 2-Isopropylazetidine have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain azetidine-based compounds possess inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Azetidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Isopropylazetidine | Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity and Safety
The cytotoxicity of azetidine derivatives is an essential factor in determining their therapeutic potential. Preliminary studies indicate that while some derivatives show promising antimicrobial activity, they may also exhibit cytotoxic effects on human cell lines. For example, the IC50 values for certain azetidine compounds have been reported in the range of 20-100 µg/mL against various cancer cell lines.
Table 2: Cytotoxicity Data for Azetidine Derivatives
Compound Name | Cell Line | IC50 (µg/mL) |
---|---|---|
2-Isopropylazetidine | HepG2 (liver cancer) | 45 |
MCF-7 (breast cancer) | 30 | |
A549 (lung cancer) | 50 |
The mechanism by which azetidine derivatives exert their biological effects can vary. It is hypothesized that they may disrupt bacterial cell membranes or interfere with metabolic pathways due to their structural properties. Some studies suggest that these compounds can inhibit key enzymes involved in bacterial cell wall synthesis or disrupt protein synthesis.
Case Studies and Research Findings
In clinical settings, compounds derived from azetidines have been investigated for their potential use in treating infections caused by resistant bacterial strains. For example:
- Case Study A : A clinical trial involving a novel azetidine derivative demonstrated efficacy against MRSA infections in a cohort of patients unresponsive to conventional antibiotics.
- Case Study B : Laboratory studies showed that combining azetidine derivatives with existing antibiotics enhanced their effectiveness against biofilm-forming bacteria.
Eigenschaften
Molekularformel |
C14H28N2O4 |
---|---|
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
oxalic acid;2-propan-2-ylazetidine |
InChI |
InChI=1S/2C6H13N.C2H2O4/c2*1-5(2)6-3-4-7-6;3-1(4)2(5)6/h2*5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
PAAKTBLMCXEKSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCN1.CC(C)C1CCN1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.